N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the nitro group and the thiophene ring, followed by the coupling with pyridin-3-ylmethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . In terms of anti-inflammatory activity, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Shares the benzothiazole ring but differs in the functional groups attached.
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives: Similar in having a benzothiazole ring but with different heterocyclic systems.
1,3,4-oxadiazole derivatives: Contains a benzothiazole ring but with an oxadiazole moiety.
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, thiophene ring, and pyridin-3-ylmethyl moiety differentiates it from other similar compounds and contributes to its specific applications in scientific research .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H12ClN3O4S |
Molecular Weight | 371.26 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including compounds similar to this compound. For instance, a study on benzothiazole derivatives demonstrated significant inhibitory effects against various cancer cell lines:
- Compound 7e : Exhibited potent anticancer activity with IC50 values of 1.2 nM against SKRB-3 and 4.3 nM against SW620 cells.
- Compound B7 : Showed significant inhibition of A431, A549, and H1299 cancer cells, promoting apoptosis and hindering cell migration at concentrations as low as 1 µM .
Table: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
7e | SKRB-3 | 1.2 | Induces apoptosis |
7e | SW620 | 4.3 | Induces apoptosis |
B7 | A431 | Not specified | Inhibits proliferation and promotes apoptosis |
B7 | A549 | Not specified | Inhibits proliferation and promotes apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, compounds related to this compound have shown promising antimicrobial activities. Research indicates that benzothiazole derivatives can exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .
Mechanistic Insights
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUARFUZDVVXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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